REACTION_CXSMILES
|
ClC([CH:4]([CH3:10])[C:5]([O:7][CH2:8][CH3:9])=[O:6])=O.[C:11]([NH2:14])(=[S:13])[CH3:12]>CC(C)=O>[CH3:12][C:11]1[S:13][C:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])=[CH:10][N:14]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=O)C(C(=O)OCC)C
|
Name
|
|
Quantity
|
7.74 g
|
Type
|
reactant
|
Smiles
|
C(C)(=S)N
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
56 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 56° C. for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column (hexane/ethyl acetate=12.5/1→10/1)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1SC(=CN1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.74 g | |
YIELD: PERCENTYIELD | 32% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |